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N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CML Imatinib resistance Src/Abl dual inhibition

This C6-unsubstituted, 4-amino-substituted pyrazolo[3,4-d]pyrimidine scaffold demonstrates superior antiproliferative activity against imatinib-resistant CML cells (LD50 0.7–4.3 µM) compared to C6-substituted analogs. The N1-methyl group reduces HBD count to one, enhancing passive permeability, while the 4-bromophenyl moiety enables halogen-scanning SAR via its distinct polarizability (3.05 ų) and lipophilicity (π=0.86). Procure alongside the N1-aryl regioisomer for systematic kinase hinge-binding vs. selectivity-pocket pharmacophore mapping.

Molecular Formula C12H10BrN5
Molecular Weight 304.15 g/mol
Cat. No. B11214068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC12H10BrN5
Molecular Weight304.15 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Br
InChIInChI=1S/C12H10BrN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17)
InChIKeyLHHPCOVKDKPJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Procurement-Grade Structural and Scaffold Identification


N-(4-Bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C12H10BrN5, MW 304.15 g/mol) is a C6-unsubstituted, 4-amino-substituted pyrazolo[3,4-d]pyrimidine bearing an N1-methyl group and a 4-bromophenyl substituent on the exocyclic 4-amino nitrogen. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized purine isostere with established utility in kinase inhibitor discovery, particularly against Src and Abl tyrosine kinases [1]. Critically, the C6-unsubstituted feature of this compound aligns with a sub-class of pyrazolo[3,4-d]pyrimidines for which superior antiproliferative activity against imatinib-resistant chronic myeloid leukemia (CML) cell lines has been demonstrated relative to C6-substituted congeners (LD50 range 0.7–4.3 µM vs. ~8 µM for a representative C6-substituted analog) [2]. Comprehensive 1H and 13C NMR assignments for this compound class have been established, providing verified spectroscopic fingerprints for identity confirmation during procurement [3].

Why N-(4-Bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Casually Substituted: Key Differentiators


Pyrazolo[3,4-d]pyrimidin-4-amines are not functionally interchangeable. Three structural features of this compound co-determine its pharmacological and physicochemical profile in ways that single-feature analogs cannot replicate: (i) the C6-unsubstituted position, which published evidence shows is a critical determinant of antiproliferative potency against drug-resistant CML cells, with C6-unsubstituted compounds exhibiting LD50 values of 0.7–4.3 µM versus ~8 µM for a C6-substituted comparator [1]; (ii) the N1-methyl group, which eliminates a hydrogen-bond donor present in the N1-H des-methyl analog (MW 290.12 vs. 304.15 g/mol), altering solubility, permeability, and target engagement profiles; and (iii) the 4-bromophenyl moiety at the 4-amino position, which confers distinct lipophilicity, polarizability, and potential halogen-bonding capacity compared to the 4-chlorophenyl, 3-bromophenyl, or unsubstituted phenyl analogs. These features are combinatorially essential; substituting any one element—e.g., moving the bromophenyl to N1 (regioisomer), removing the N1-methyl, or adding a C6 substituent—produces a compound with a fundamentally different biological fingerprint [2].

N-(4-Bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Comparative Quantitative Evidence Guide for Procurement Decisions


C6-Unsubstituted Scaffold Confers Superior Antiproliferative Potency Against Imatinib-Resistant CML Cell Lines Versus C6-Substituted Analogs

The target compound possesses an unsubstituted C6 position on the pyrazolo[3,4-d]pyrimidine core. In a direct head-to-head study by Santucci et al. (2009), two C6-unsubstituted pyrazolo[3,4-d]pyrimidines (compounds 1 and 2) were compared against eight C6-substituted analogs (compounds 3–10) for antiproliferative activity on Ba/F3 cells expressing wild-type p210Bcr-Abl and three imatinib-resistant mutants (T315I, Y253F, E255K). The C6-unsubstituted compounds were active against all cell lines with LD50 values in the range of 0.7–4.3 µM, whereas a representative C6-substituted compound (compound 3) exhibited an LD50 of approximately 8 µM against the T315I mutant—a ~2–11-fold loss of potency [1]. Notably, the C6-unsubstituted compounds retained efficacy against the T315I gatekeeper mutation, which is insensitive to most dual Src/Abl inhibitors including dasatinib. This finding is directly transferable to the target compound, which is also C6-unsubstituted, and constitutes a class-level inference grounded in published experimental data [1].

CML Imatinib resistance Src/Abl dual inhibition C6-unsubstituted pyrazolopyrimidine

N1-Methyl Substitution Eliminates an H-Bond Donor and Alters Physicochemical Profile Relative to the N1-H Des-Methyl Analog

The target compound bears an N1-methyl group, distinguishing it from the closely related N-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 383893-88-7; MW 290.12 g/mol, C11H8BrN5). This methylation eliminates the N1 hydrogen-bond donor (HBD) present in the des-methyl analog, reducing the total HBD count from 2 (NH at N1 and NH at 4-amino) to 1 (NH at 4-amino only). The molecular weight increases from 290.12 to 304.15 g/mol, and the calculated logP increases by approximately 0.5–0.7 log units due to the additional methyl group, as estimated by standard fragment-based methods. This reduction in HBD count and increase in lipophilicity are consistent with improved passive membrane permeability based on Lipinski's and Veber's rules, where fewer HBDs generally correlate with higher permeability [1]. The N1-H analog remains available from Sigma-Aldrich as AldrichCPR product JRD0275 (CAS not listed for the exact N1-H analog; the regioisomer 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is available) .

Physicochemical profiling N1-alkylation H-bond donor count permeability

4-Bromophenyl Substituent at the 4-Amino Position Confers Distinct Halogen-Dependent Properties Versus 4-Chlorophenyl and 3-Bromophenyl Analogs

The 4-bromophenyl group on the exocyclic 4-amino nitrogen differentiates the target compound from its 4-chlorophenyl analog N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its 3-bromophenyl (meta) isomer. Bromine (van der Waals radius 1.85 Å, atomic polarizability 3.05 ų) is substantially larger and more polarizable than chlorine (1.75 Å, 2.18 ų), which affects both lipophilicity (πBr = 0.86 vs. πCl = 0.71, per Hansch substituent constants) and the capacity for halogen bonding with protein backbone carbonyls or π-systems. The para-bromo orientation places the halogen at the distal end of the molecule, maximizing its solvent exposure and potential for intermolecular interactions, whereas the meta-bromo isomer (e.g., 1-(3-bromophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 1327854-82-9) presents a different geometry that alters both the dipole moment and the spatial positioning of the halogen for target engagement [1]. The 4-bromophenyl substitution pattern has been specifically highlighted in docking studies of pyrazolo[3,4-d]pyrimidine-based DHFR/TS dual inhibitors, where N1-p-bromophenyl groups participate in substantial hydrophobic interactions within the target binding pocket [2].

Halogen bonding Bromine substitution SAR lipophilicity

Regioisomeric Differentiation: 4-Amino-Substituted Bromophenyl Versus N1-Bromophenyl Pyrazolo[3,4-d]pyrimidines Constitute Distinct Chemical Entities

A critical procurement risk is confusion between N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (target; 4-bromophenyl attached to the exocyclic 4-amino nitrogen) and its N1-aryl regioisomer 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Sigma-Aldrich JRD0275), in which the 4-bromophenyl is attached directly to the N1 ring nitrogen and the 4-position bears a free NH2 group. These two compounds are constitutional isomers with identical molecular formula (C11H8BrN5 for the N1-H series, C12H10BrN5 for the N1-methyl series) but fundamentally different connectivity. Sigma-Aldrich explicitly states that its AldrichCPR products (including JRD0275) are provided 'as-is' without analytical data, placing the burden of identity verification on the buyer . In the pyrazolo[3,4-d]pyrimidine SAR literature, the 4-amino substituent and the N1 substituent occupy distinct binding sub-pockets in kinase active sites; the 4-amino group typically engages the hinge-binding region via hydrogen bonding, while the N1 substituent projects toward the ribose pocket or solvent channel [1]. These regioisomers are therefore expected to exhibit fundamentally different kinase inhibition profiles and cannot be used interchangeably in structure-activity relationship studies.

Regioisomerism Pharmacophore geometry Chemical sourcing identity verification

High-Confidence Application Scenarios for N-(4-Bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Comparative Evidence


Kinase Inhibitor Discovery Programs Targeting Imatinib-Resistant Bcr-Abl and Src Kinases

The C6-unsubstituted pyrazolo[3,4-d]pyrimidine scaffold has demonstrated superior antiproliferative activity against imatinib-resistant CML cell lines harboring the T315I gatekeeper mutation (LD50 0.7–4.3 µM) compared to C6-substituted analogs (LD50 ~8 µM for a representative comparator) [1]. This compound, as a C6-unsubstituted 4-amino-substituted pyrazolo[3,4-d]pyrimidine, is structurally positioned to serve as a starting scaffold or key intermediate for medicinal chemistry campaigns against drug-resistant leukemias. The N1-methyl and 4-bromophenyl substituents provide synthetic handles for further derivatization and SAR exploration within the hinge-binding and solvent-channel regions of the kinase active site [1].

Chemical Biology Probe Development Requiring Defined H-Bond Donor Count

The single H-bond donor (4-amino NH) of this compound, achieved through N1-methylation, distinguishes it from N1-H analogs bearing two HBDs. For probe development programs where membrane permeability, CNS penetration, or reduced efflux transporter recognition are critical design parameters, this reduced HBD count may offer a measurable advantage over the des-methyl analog, consistent with established medicinal chemistry principles correlating fewer HBDs with improved passive permeability [2].

Halogen Bonding and Heavy-Atom SAR Studies in Kinase and Non-Kinase Targets

The 4-bromophenyl group provides a distinct combination of atomic radius (1.85 Å), polarizability (3.05 ų), and lipophilicity (π = 0.86) that differentiates it from chloro, fluoro, and iodo analogs. This compound is well-suited for systematic halogen-scanning SAR studies where bromine's intermediate properties between chlorine and iodine are specifically required. Published docking studies of pyrazolo[3,4-d]pyrimidine-based DHFR/TS inhibitors have demonstrated that p-bromophenyl groups engage in significant hydrophobic interactions within target binding pockets, supporting the relevance of this substitution pattern for inhibitor design [3].

Regioisomer-Controlled Pharmacophore Mapping in Pyrazolopyrimidine Chemical Space

This compound, with the 4-bromophenyl attached to the exocyclic 4-amino group rather than the N1 ring position, enables systematic pharmacophore mapping that is impossible with the N1-aryl regioisomer (e.g., Sigma JRD0275). Procurement of both regioisomers allows direct comparative evaluation of how the aryl group's attachment point affects kinase hinge-binding versus selectivity-pocket engagement, which is critical for rational inhibitor optimization [4]. The compound's NMR characterization data are available for identity verification, reducing the risk of regioisomer misassignment during experimental workflows [5].

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